7-Cinnamoyloxyisoflavone

Descripción general

Descripción

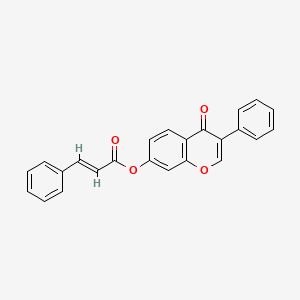

7-Cinnamoyloxyisoflavone is a compound belonging to the isoflavone class of flavonoids. Isoflavones are phenolic compounds primarily found in the Fabaceae family, known for their estrogen-like effects and antioxidant properties . This compound is structurally characterized by the presence of a cinnamoyl group attached to the 7th position of the isoflavone backbone, which contributes to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cinnamoyloxyisoflavone typically involves the esterification of isoflavone with cinnamic acid. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions. Common reagents include cinnamic acid, isoflavone, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 7-Cinnamoyloxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Aplicaciones Científicas De Investigación

7-Cinnamoyloxyisoflavone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and mechanisms of isoflavones.

Biology: The compound’s estrogen-like effects make it a subject of interest in studies related to hormone replacement therapy and endocrine disruption.

Medicine: Research explores its potential anti-cancer, anti-inflammatory, and antioxidant properties, making it a candidate for drug development.

Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits

Mecanismo De Acción

The mechanism of action of 7-Cinnamoyloxyisoflavone involves its interaction with estrogen receptors, mimicking the effects of estrogen. It acts as a selective estrogen receptor modulator (SERM), exerting estrogenic or anti-estrogenic effects depending on the tissue context. The compound also exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways .

Comparación Con Compuestos Similares

Genistein: Another isoflavone with strong estrogenic activity.

Daidzein: Known for its anti-cancer and anti-inflammatory properties.

Biochanin A: Exhibits antioxidant and anti-carcinogenic effects

Uniqueness: 7-Cinnamoyloxyisoflavone is unique due to the presence of the cinnamoyl group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities compared to other isoflavones .

Actividad Biológica

7-Cinnamoyloxyisoflavone is a derivative of isoflavones, which are polyphenolic compounds found predominantly in legumes. These compounds have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cinnamoyloxy group at the 7-position of the isoflavone backbone. The synthesis of this compound typically involves the modification of naturally occurring isoflavones through chemical reactions such as esterification or acylation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage.

Anti-Cancer Properties

The anti-cancer effects of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of pro-apoptotic proteins such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 2.1 ± 0.21 | Apoptosis induction |

| Panc1 (Pancreatic) | 3.4 ± 0.11 | Apoptosis induction |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-κB signaling pathway, which is critical in mediating inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

A case study involving animal models treated with this compound showed a marked reduction in tumor size in xenograft models of breast cancer. The study highlighted that treatment with this compound resulted in significant apoptosis within tumor tissues and reduced angiogenesis.

Clinical Implications

While most studies focus on preclinical models, there is emerging evidence supporting the potential use of this compound in clinical settings. Its ability to modulate key signaling pathways suggests that it could be integrated into therapeutic regimens for cancer treatment or as a dietary supplement to enhance health outcomes.

Propiedades

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O4/c25-23(14-11-17-7-3-1-4-8-17)28-19-12-13-20-22(15-19)27-16-21(24(20)26)18-9-5-2-6-10-18/h1-16H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABHDNWMBXCOOQ-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131814-54-5 | |

| Record name | 7-Cinnamoyloxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131814545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.